

Benchmarking Enpp-1-IN-5: A Comparative Analysis Against Standard-of-Care Therapies

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Compound of Interest		
Compound Name:	Enpp-1-IN-5	
Cat. No.:	B12424061	Get Quote

A detailed comparison of the novel ENPP1 inhibitor, **Enpp-1-IN-5**, against current standard-of-care treatments for conditions associated with ENPP1 dysfunction, including certain cancers and the rare genetic disorder Generalized Arterial Calcification of Infancy (GACI).

This guide provides a comprehensive analysis of **Enpp-1-IN-5**, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1), benchmarked against current therapeutic alternatives.[1] ENPP1 is a critical enzyme implicated in both cancer immunology and rare genetic mineralization disorders.[2][3][4][5] In oncology, overexpression of ENPP1 is associated with a poor prognosis and resistance to immunotherapy in various cancers.[2][4][5] [6] Conversely, a deficiency in ENPP1 leads to severe conditions like Generalized Arterial Calcification of Infancy (GACI).[3][7] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Part 1: Comparison with Standard-of-Care in Oncology

In the context of cancer, particularly tumors with an immunosuppressive microenvironment, ENPP1 inhibitors like **Enpp-1-IN-5** are being investigated for their potential to enhance antitumor immunity. The primary mechanism of action involves the inhibition of ENPP1, which in turn prevents the degradation of cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, leading to a more robust anti-tumor immune response.



[2][4][5] The current standard-of-care for many of these cancers includes immune checkpoint inhibitors, such as anti-PD-1 antibodies.

Quantitative Data Summary: Enpp-1-IN-5 vs. Anti-PD-1

Therapy

Inerapy			
Parameter	Enpp-1-IN-5 (and similar preclinical ENPP1 inhibitors)	Anti-PD-1 Therapy (preclinical data)	
Mechanism of Action	Inhibition of ENPP1, leading to increased cGAMP levels and STING pathway activation.[2] [4][5]	Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brake" on the immune system.	
In Vitro Potency (IC50)	Enpp-1-IN-20: 0.09 nM; Enpp- 1-IN-19: 68 nM.[8][9]	Not applicable (antibody-based therapy).	
In Vivo Efficacy (Monotherapy)	Novel ENPP1 inhibitor (OC-1): 20-40% tumor growth inhibition (TGI) in syngeneic mouse models.[10]	Varies significantly depending on the tumor model; can lead to tumor regression in immunogenic models.	
In Vivo Efficacy (Combination)	OC-1 with anti-PD-1: ~75% TGI.[10]	Often used as a backbone for combination therapies.	

Experimental Protocols

Preclinical In Vivo Efficacy Study of an ENPP1 Inhibitor (Representative Protocol):

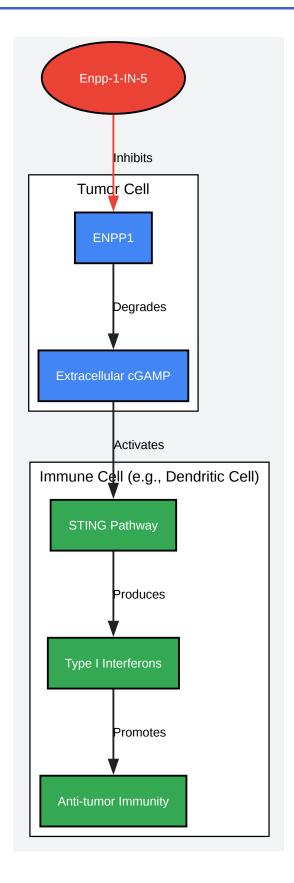
- Animal Model: Syngeneic mouse tumor models, such as CT26 or MC38 colon carcinoma, are commonly used.[10]
- Treatment Groups:
 - Vehicle control
 - ENPP1 inhibitor (e.g., OC-1) administered orally.[10]



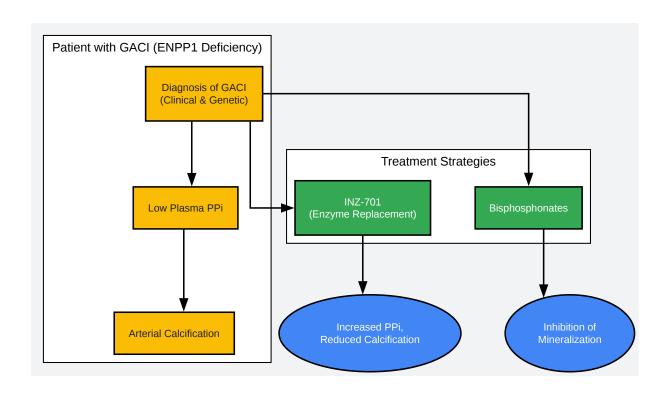
- Anti-PD-1 antibody administered intraperitoneally.
- Combination of ENPP1 inhibitor and anti-PD-1 antibody.
- Dosing Regimen: Dosing schedules are determined based on pharmacokinetic studies.
- Efficacy Endpoint: Tumor growth inhibition (TGI) is measured by comparing the tumor volume in treated groups to the vehicle control group.
- Immunophenotyping: Flow cytometry analysis of tumor-infiltrating lymphocytes is performed to assess changes in the immune cell populations.

Visualizing the Mechanism of Action









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